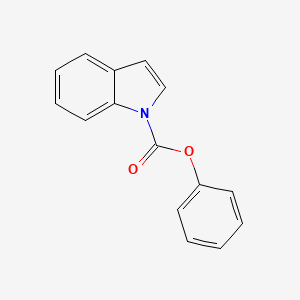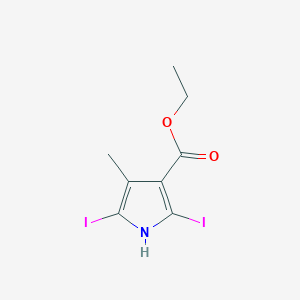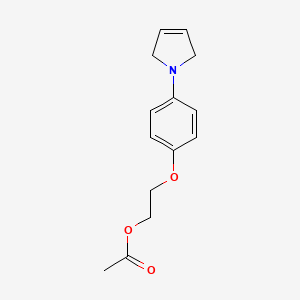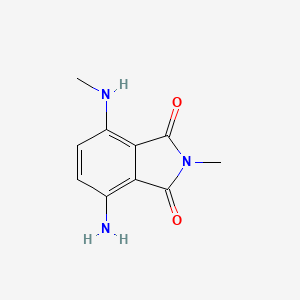
4-Amino-2-methyl-7-(methylamino)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-methyl-7-(methylamino)isoindoline-1,3-dione is a heterocyclic compound that belongs to the isoindoline family. . This compound, in particular, has garnered attention for its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methyl-7-(methylamino)isoindoline-1,3-dione can be achieved through several methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction typically occurs under reflux conditions in a suitable solvent such as isopropanol and water, with a catalyst like SiO2-tpy-Nb to obtain the final product with moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry principles are increasingly being applied, such as solventless reactions and the use of environmentally friendly purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methyl-7-(methylamino)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
4-Amino-2-methyl-7-(methylamino)isoindoline-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-2-methyl-7-(methylamino)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it modulates dopamine receptors by binding to the allosteric binding site, which can influence neurological pathways . Additionally, its inhibition of β-amyloid protein aggregation involves disrupting the aggregation process, potentially reducing the formation of amyloid plaques in the brain .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound shares a similar isoindoline-1,3-dione core but has different substituents, leading to distinct biological activities.
N-isoindoline-1,3-diones: These compounds have a similar heterocyclic structure and are used in various applications, including pharmaceuticals and organic synthesis.
Uniqueness
4-Amino-2-methyl-7-(methylamino)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to modulate dopamine receptors and inhibit β-amyloid protein aggregation sets it apart from other similar compounds .
Properties
CAS No. |
58446-53-0 |
|---|---|
Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-amino-2-methyl-7-(methylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C10H11N3O2/c1-12-6-4-3-5(11)7-8(6)10(15)13(2)9(7)14/h3-4,12H,11H2,1-2H3 |
InChI Key |
WRIYGCKALWNFSD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=C(C=C1)N)C(=O)N(C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


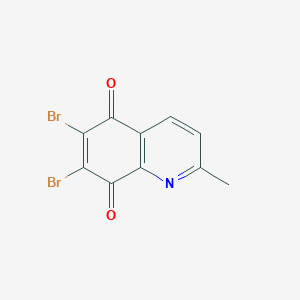
![N-[4-[[[[(4,5-Dimethyloxazol-2-YL)amino]iminomethyl]amino]sulfonyl]phenyl]acetamide](/img/structure/B12898280.png)

![N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B12898307.png)
![2-{2-[(3-Amino-1-imino-1H-isoindol-6-yl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B12898313.png)
![2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde](/img/structure/B12898319.png)
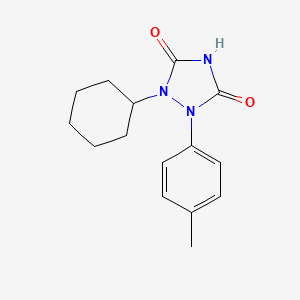
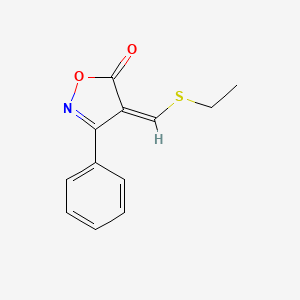
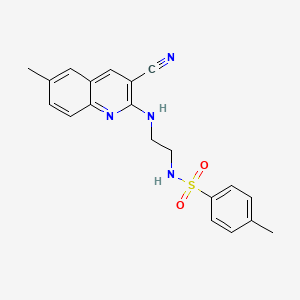
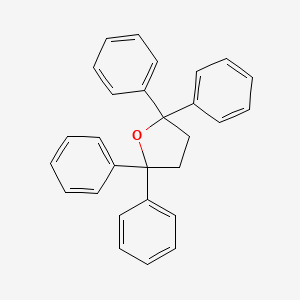
![2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12898342.png)
